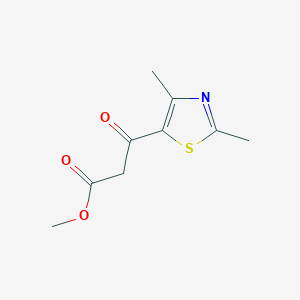Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate
CAS No.: 1083282-21-6
Cat. No.: VC2669328
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1083282-21-6 |
|---|---|
| Molecular Formula | C9H11NO3S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C9H11NO3S/c1-5-9(14-6(2)10-5)7(11)4-8(12)13-3/h4H2,1-3H3 |
| Standard InChI Key | OQYCOBWQDNFXBM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)CC(=O)OC |
| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)CC(=O)OC |
Introduction
Chemical Structure and Identification
Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate is characterized by a 2,4-dimethylthiazole core with a methyl 3-oxopropanoate substituent at the 5-position. This unique structural arrangement contributes to its chemical reactivity and potential biological significance. The compound possesses multiple functional groups, including the heterocyclic thiazole ring, carbonyl moieties, and an ester group, which collectively determine its physicochemical properties and reactivity patterns .
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and physical properties of Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate:
| Property | Value |
|---|---|
| PubChem CID | 46949917 |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate |
| CAS Number | 1083282-21-6 |
| InChI | InChI=1S/C9H11NO3S/c1-5-9(14-6(2)10-5)7(11)4-8(12)13-3/h4H2,1-3H3 |
| InChIKey | OQYCOBWQDNFXBM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)CC(=O)OC |
The compound was created in the chemical database on November 24, 2010, with the most recent modification dated February 8, 2025 .
Structural Characteristics
Thiazole Core
The compound contains a 2,4-dimethylthiazole heterocyclic system, which is a five-membered ring containing sulfur and nitrogen atoms. This thiazole core contributes aromaticity and specific electronic properties to the molecule. The positioning of methyl groups at positions 2 and 4 influences the electron distribution within the ring system, affecting its reactivity and potential interactions with biological targets .
Functional Groups
The compound contains multiple functional groups that provide sites for potential chemical transformations:
-
Ketone group: The carbonyl group adjacent to the thiazole ring (position 3 of the propanoate chain)
-
Ester group: The methyl ester at the terminus of the propanoate chain
-
Methylene bridge: The -CH₂- group connecting the two carbonyl functions
These functional groups allow for various chemical reactions, including nucleophilic additions, condensations, reductions, and hydrolysis reactions, making the compound versatile in organic synthesis .
Structural Analogs and Related Compounds
Several structural analogs and related compounds provide context for understanding the potential properties and applications of Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate:
Thiazole-Containing Compounds
The most notable related compound is 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is widely used in biological research for cell viability assays . MTT induces morphological changes in intracellular membranous compartments and affects cellular functions through interactions with the PI(3)K pathway and Akt phosphorylation .
3-Oxopropanoate Derivatives
Methyl 3-(3,4-dimethoxyphenyl)-2,2-dimethyl-3-oxopropanoate (CID 13910611) shares the methyl 3-oxopropanoate moiety with our compound of interest but features a different aromatic core . These structurally related compounds suggest potential synthetic pathways and chemical behaviors that might be applicable to Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate.
Thiazolidine Derivatives
Saturated five-membered thiazolidines and their derivatives represent a related class of compounds with diverse pharmacological activities . While structurally distinct from thiazoles due to their saturated ring system, thiazolidines share the nitrogen-sulfur heterocyclic motif and offer insights into potential bioactivity patterns of sulfur-containing heterocycles.
Future Research Directions
Based on the structural features and potential applications of Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate, several promising research directions emerge:
Synthetic Methodology Development
Further research could focus on developing efficient and scalable synthetic routes for the preparation of Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate and its derivatives. This might include:
-
Investigation of regioselective functionalization of the thiazole ring
-
Development of one-pot synthetic approaches
-
Exploration of green chemistry methods for more sustainable synthesis
Biological Activity Evaluation
Comprehensive screening of Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate for various biological activities could reveal potential therapeutic applications:
-
Antimicrobial activity against bacterial and fungal pathogens
-
Anticancer activity evaluation in various cell line models
-
Investigation of enzyme inhibition properties
-
Assessment of structure-activity relationships through systematic modification of the molecule
Development of Molecular Probes
The unique structural features of this compound could be exploited for the development of molecular probes for biological research:
-
Fluorescent or other labeled derivatives for cellular imaging
-
Affinity-based probes for target identification
-
Redox-active probes for investigating cellular metabolism
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume